N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
- It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family (such as Aconitum and Delphinium).
- These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide: is a complex organic compound with a three-dimensional structure.
Preparation Methods
- The chemical synthesis of this compound presents a significant challenge due to its diverse and complex structure.
- Recent research by Professor Yong Qin’s group has focused on the total synthesis of various diterpenoid alkaloids, including those related to this compound .
- Key strategies involve oxidative de-aromatization and Diels-Alder cycloaddition reactions.
- Specific synthetic routes and reaction conditions can be found in the referenced literature.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions contribute to its structural diversity.
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide: may undergo various reactions, such as oxidation, reduction, and substitution.
Scientific Research Applications
- This compound has applications in multiple fields:
Chemistry: As a synthetic target, it inspires innovative synthetic methodologies.
Biology: Its biological activities make it relevant for drug discovery and natural product research.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: May serve as a precursor for novel pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets and signaling pathways.
- Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of this compound compared to other diterpenoid alkaloids.
- Researchers often compare its structure, biological activities, and synthetic challenges with related molecules.
Properties
Molecular Formula |
C18H19N5OS2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5OS2/c24-16(14-11-25-17(20-14)19-13-8-4-5-9-13)21-18-23-22-15(26-18)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,20)(H,21,23,24) |
InChI Key |
YJMZRRUILWNTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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